molecular formula C6H10O2 B6283223 (2S)-2-methoxycyclopentan-1-one CAS No. 1260427-38-0

(2S)-2-methoxycyclopentan-1-one

Cat. No. B6283223
CAS RN: 1260427-38-0
M. Wt: 114.1
InChI Key:
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Description

(2S)-2-methoxycyclopentan-1-one, also known as 2-methoxycyclopentanone, is an organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a pleasant, sweet odor. The compound has been found to have a wide range of biological and physiological effects, as well as numerous advantages and limitations for laboratory experiments. In

Scientific Research Applications

(2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, as well as in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of polymers, as a solvent for chromatography, and as a fuel additive. It has also been used in the synthesis of drugs, such as antifungal agents, anti-inflammatory agents, and antibiotics.

Mechanism of Action

(2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one has been found to act as a substrate for the enzyme CYP2E1. This enzyme is responsible for the metabolism of a number of drugs and toxins, as well as for the oxidation of fatty acids. The compound also acts as an inhibitor of the enzyme CYP2B6, which is responsible for the metabolism of certain drugs and toxins. In addition, it has been found to inhibit the enzyme CYP3A4, which is involved in the metabolism of a number of drugs and toxins.
Biochemical and Physiological Effects
(2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to possess analgesic and anticonvulsant properties. In addition, it has been found to possess antifungal and antibacterial properties, as well as to possess anti-cancer properties. It has also been found to possess anti-allergic and anti-inflammatory properties, as well as to possess anti-diabetic and anti-hyperlipidemic properties.

Advantages and Limitations for Lab Experiments

(2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a colorless liquid with a pleasant, sweet odor, making it relatively easy to work with in the laboratory. However, it is also relatively volatile and can be easily lost if not handled properly.

Future Directions

There are a number of potential future directions for (2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one. One potential direction is the use of the compound in the synthesis of novel pharmaceuticals and other compounds. In addition, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs or treatments. Further research into the mechanism of action of the compound could also lead to the development of new drugs or treatments. Finally, further research into the advantages and limitations of the compound for laboratory experiments could lead to new methods of synthesis or improved methods of separation.

Synthesis Methods

(2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one can be synthesized in a variety of ways. One common method is the reaction of 2-methoxy-2-methylpropene with potassium hydroxide in the presence of a catalyst. This reaction produces a mixture of (2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one and (2R)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one. The mixture can then be separated by distillation. Another method of synthesis involves the reaction of 2-methyl-2-propanol with hydrogen chloride in the presence of a catalyst. This reaction produces a mixture of (2S)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one and (2R)-(2S)-2-methoxycyclopentan-1-onelopentan-1-one, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-2-methoxycyclopentan-1-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methanol and sodium hydroxide to form 2-methoxycyclopent-1-ene.", "Step 2: 2-methoxycyclopent-1-ene is reacted with chloroacetyl chloride in the presence of sodium borohydride to form (2S,5S)-2-chloro-5-methoxycyclopentan-1-one.", "Step 3: (2S,5S)-2-chloro-5-methoxycyclopentan-1-one is reacted with acetic acid and sodium acetate to form (2S,5S)-2-acetoxy-5-methoxycyclopentan-1-one.", "Step 4: (2S,5S)-2-acetoxy-5-methoxycyclopentan-1-one is hydrolyzed with hydrochloric acid to form (2S)-2-hydroxy-5-methoxycyclopentan-1-one.", "Step 5: (2S)-2-hydroxy-5-methoxycyclopentan-1-one is dehydrated with magnesium sulfate to form (2S)-2-methoxycyclopentan-1-one.", "Step 6: The product is purified by extraction with ethyl acetate and recrystallization from hexane." ] }

CAS RN

1260427-38-0

Product Name

(2S)-2-methoxycyclopentan-1-one

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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